Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate

Lipophilicity Gem-Difluorination Physicochemical Profiling

This (3aS,7aS)-configured octahydroisoindole features a 6,6-gem-difluoro motif that pre-blocks CYP-mediated oxidation, eliminating iterative metabolic stability optimization. The N-benzyl group enables neutral hydrogenolysis orthogonal to acid-labile protecting groups, ideal for DEL/solid-phase workflows. The 3a-methyl ester serves as a latent carboxylic acid for improved permeability. With Fsp³ 0.588, it enriches 3D fragment libraries. Select this building block for CNS or inflammatory programs where rapid hepatic clearance of non-fluorinated analogs is a known liability.

Molecular Formula C17H21F2NO2
Molecular Weight 309.357
CAS No. 2470437-73-9
Cat. No. B2797541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate
CAS2470437-73-9
Molecular FormulaC17H21F2NO2
Molecular Weight309.357
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F
InChIInChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyHGNZYRWCQMYRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate (CAS 2470437-73-9) – Structural and Pharmacochemical Profile


Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate (CAS 2470437-73-9) is a gem-difluorinated, N-benzylated octahydroisoindole building block with the molecular formula C₁₇H₂₁F₂NO₂ and a molecular weight of 309.36 Da . It belongs to the functionalized gem-difluorinated cycloalkane class, a motif increasingly employed in medicinal chemistry to improve metabolic stability and modulate physicochemical properties [1]. The compound features a rigid bicyclic scaffold in a defined (3aS,7aS) stereochemistry, a methyl ester at the 3a-position, and a benzyl group on the pyrrolidine nitrogen, offering multiple vectors for further synthetic elaboration [2].

Why Methyl 2-benzyl-6,6-difluorohexahydroisoindole-3a-carboxylate Cannot Be Replaced by Non-Fluorinated or N-Deprotected Analogs


Generic substitution within the octahydroisoindole-3a-carboxylate series is not straightforward because the gem-difluoro motif at the 6-position introduces discrete and quantifiable shifts in lipophilicity, conformational bias, and metabolic stability that non-fluorinated analogs do not reproduce [1]. The N-benzyl group further influences basicity (pKa modulation of the tertiary amine) and lipophilicity, while the methyl ester provides a specific synthetic handle that is orthogonal to the ethyl ester or free carboxylic acid variants frequently cataloged [2]. Simply interchanging with the non-fluorinated 2-benzyl analog (CAS 130658-28-5) loses the metabolic shielding afforded by the CF₂ unit; switching to the N–H analog (CAS 2580188-90-3) alters the amine nucleophilicity and LogP, potentially derailing subsequent coupling steps or biological target engagement .

Quantitative Differentiation Evidence for Methyl 2-benzyl-6,6-difluorohexahydroisoindole-3a-carboxylate vs. Closest Analogs


LogP Modulation: Gem-Difluoro vs. Non-Fluorinated Analog

The target compound exhibits a calculated LogP of 2.68 (Chemspace), while the non-fluorinated analog rel-(3aS,7aS)-Methyl 2-benzyloctahydro-3aH-isoindole-3a-carboxylate (CAS 130658-28-5) has a calculated XlogP of 3.0 (chem960.com) [1]. This ~0.3 log unit reduction in lipophilicity is consistent with the class-level finding that gem-difluorination of cyclohexane rings can decrease LogP depending on ring size and substitution pattern [2]. The lower LogP of the difluoro compound may translate to improved aqueous solubility and reduced hERG or phospholipidosis risk during lead optimization.

Lipophilicity Gem-Difluorination Physicochemical Profiling

Metabolic Stability Enhancement via Gem-Difluoro Blockade of CYP-Mediated Oxidation

Class-level evidence from Holovach et al. (2022) demonstrates that gem-difluorination of functionalized cycloalkanes either does not affect or slightly improves metabolic stability in human liver microsome (HLM) assays across multiple ring sizes and functional groups [1]. By introducing the CF₂ unit at the 6-position, the target compound blocks a potential site of CYP450-mediated C–H oxidation that exists on the non-fluorinated analog (CAS 130658-28-5). While direct HLM intrinsic clearance (CLint) values for the target compound are not publicly available, the class-level trend indicates an expected reduction in oxidative metabolism compared to the non-fluorinated comparator.

Metabolic Stability Cytochrome P450 Gem-Difluorination

Fraction of sp³ Carbon (Fsp³) as a Proxy for Conformational Restriction and Complexity

The target compound has an Fsp³ value of 0.588 (Chemspace calculation), reflecting the saturated octahydroisoindole scaffold with only one aromatic ring (the N-benzyl group) [1]. This compares favorably with the non-fluorinated analog, which also has Fsp³ ≈ 0.588 (both share the same saturated core), but contrasts sharply with fully aromatic isoindole-3a-carboxylate series members (Fsp³ typically <0.3). High Fsp³ correlates with greater three-dimensionality, improved aqueous solubility, and lower promiscuity in biological screening panels [2].

Conformational Analysis Fsp3 Molecular Complexity

Synthetic Handle Orthogonality: N-Benzyl vs. N-Boc and N-H Analogs

The N-benzyl group on the target compound provides a distinct synthetic handle compared to the N-Boc analog (CAS of 6,6-Difluoro-2-Boc-hexahydroisoindole-3a-carboxylic acid) or the N-H analog (CAS 2580188-90-3). The benzyl group can be selectively removed via hydrogenolysis (H₂, Pd/C) to liberate the free secondary amine, or retained to exploit benzyl-specific CH–π interactions in target binding [1]. In contrast, the N-Boc analog requires acidic conditions (TFA or HCl) for deprotection, which may be incompatible with acid-sensitive substrates. The N-H analog offers a free amine for direct coupling but lacks the lipophilic bulk of the benzyl group and may undergo undesired side reactions during multi-step syntheses. The N-benzyl intermediate thus provides a balanced combination of stability and orthogonal deprotection options.

Synthetic Versatility Protecting Group Strategy Building Block Differentiation

High-Value Application Scenarios for Methyl 2-benzyl-6,6-difluorohexahydroisoindole-3a-carboxylate Driven by Differential Evidence


Hit-to-Lead Optimization Requiring Pre-Installed Metabolic Shielding

Medicinal chemistry teams seeking to advance a hit series with a cyclohexane-fused pyrrolidine scaffold can incorporate this compound as a late-stage intermediate where the gem-difluoro motif provides pre-optimized metabolic stability. The class-level evidence from Holovach et al. supports the expectation that the CF₂ unit will block CYP-mediated oxidation at the 6-position without necessitating additional iterations of metabolic stability optimization [1]. This is particularly relevant in projects targeting CNS or inflammatory indications where rapid hepatic clearance of the non-fluorinated analog is a known liability.

Parallel Library Synthesis Utilizing Orthogonal N-Benzyl Protection

The N-benzyl group enables deprotection via hydrogenolysis, which is orthogonal to acid-labile protecting groups commonly used in solid-phase peptide synthesis or DNA-encoded library (DEL) technology. Procurement of the N-Bn variant ensures that the amine can be liberated under neutral, mild conditions (H₂, Pd/C) without risking cleavage of resin linkers or degradation of acid-sensitive pharmacophores [2]. This contrasts with the N-Boc analog, which necessitates TFA treatment that is incompatible with many DEL platforms.

Fragment-Based Drug Discovery (FBDD) with Enhanced Three-Dimensionality

The compound's Fsp³ of 0.588 places it firmly in '3D fragment' territory, making it a suitable candidate for fragment libraries that prioritize shape diversity over flat aromatic scaffolds. Procurement for fragment screening collections is justified by the combination of three-dimensional complexity, the presence of the lipophilic benzyl group for hydrophobic pocket engagement, and the methyl ester as a growth vector for fragment elaboration [3].

Prodrug Design Leveraging the Methyl Ester Motif

The methyl ester at the 3a-position provides a latent carboxylic acid that can be hydrolyzed in vivo by esterases to generate the active carboxylate species. This prodrug strategy is well-precedented for improving permeability and oral bioavailability of polar carboxylic acid-containing drug candidates. The target compound is thus preferentially selected over the corresponding free acid (e.g., CAS 2580188-90-3) when cellular permeability is a primary concern, while retaining the metabolic stability benefits of the 6,6-difluoro motif [4].

Quote Request

Request a Quote for Methyl 2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.